molecular formula C12H13N3OS B2476423 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 677331-48-5

6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No. B2476423
CAS RN: 677331-48-5
M. Wt: 247.32
InChI Key: ZBYJXTOTCHPBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a chemical compound with a wide range of scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. This leads to the death of cancer cells, while sparing normal cells.
Biochemical and Physiological Effects
6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one in lab experiments is its potent anti-cancer activity. This makes it an excellent candidate for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one. One area of interest is in the development of new cancer therapies based on this compound. Another potential direction is in the study of the compound's effects on other diseases, such as autoimmune disorders and inflammatory conditions. Additionally, there is potential for the development of new synthetic methods for producing this compound, which could lead to improved yields and purity.

Synthesis Methods

The synthesis of 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with 3-methylbenzyl chloride in the presence of a thiol catalyst. This reaction yields the desired compound with a high degree of purity.

Scientific Research Applications

6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been extensively studied for its scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, while sparing normal cells.

properties

IUPAC Name

6-methyl-3-[(3-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-4-3-5-10(6-8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYJXTOTCHPBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one

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